1-(Aziridin-1-yl)butan-2-ol
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Overview
Description
1-(Aziridin-1-yl)butan-2-ol is an organic compound that features an aziridine ring attached to a butanol chain Aziridines are three-membered heterocyclic compounds containing nitrogen, known for their significant ring strain and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Aziridin-1-yl)butan-2-ol can be synthesized through several methods. One common approach involves the reaction of aziridine with butan-2-ol under basic conditions. The aziridine ring can be introduced through the reaction of an alkene with an electrophilic nitrogen source, such as iminoiodinane or organoazide . Another method involves the ring-opening polymerization of aziridine monomers, which can be controlled to produce the desired compound .
Industrial Production Methods
Industrial production of aziridines typically involves the dehydration of aminoethanol using an oxide catalyst at high temperatures or the conversion of aminoethanol to its sulfate ester, followed by base-induced sulfate elimination . These methods can be adapted to produce this compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
1-(Aziridin-1-yl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to ring-opening and the formation of diverse amine products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can react with the aziridine ring under basic conditions.
Major Products Formed
The major products formed from these reactions include various amine derivatives, oxides, and other substituted compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(Aziridin-1-yl)butan-2-ol involves its high ring strain, which makes the aziridine ring highly reactive. This reactivity allows it to undergo ring-opening reactions, forming stable intermediates that can interact with various molecular targets. The compound can form covalent bonds with nucleophiles, leading to the formation of diverse products .
Comparison with Similar Compounds
Similar Compounds
Aziridine: A simpler three-membered nitrogen-containing ring compound.
Azetidine: A four-membered nitrogen-containing ring compound.
Cyclopropane: A three-membered carbon ring compound with similar ring strain.
Uniqueness
1-(Aziridin-1-yl)butan-2-ol is unique due to its combination of an aziridine ring and a butanol chain, which imparts specific reactivity and properties. This combination allows it to participate in a wider range of chemical reactions compared to simpler aziridines or other similar compounds .
Biological Activity
1-(Aziridin-1-yl)butan-2-ol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. Aziridines, a class of cyclic amines, are known for their diverse reactivity and have been explored for various therapeutic applications, including anticancer and antimicrobial activities. This article reviews the biological activity of this compound, summarizing recent findings, synthetic methods, and potential applications.
This compound has the following chemical properties:
Property | Value |
---|---|
CAS Number | 123456-78-9 (Hypothetical) |
Molecular Formula | C6H11N (Hypothetical) |
Molecular Weight | 113.16 g/mol |
IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves the reaction of aziridine derivatives with alcohols or aldehydes under specific conditions. Recent studies have demonstrated various synthetic pathways that yield high purity and yield:
- Base-Catalyzed Reaction : Utilizing basic conditions to promote ring-opening reactions.
- Catalytic Methods : The use of transition metal catalysts to facilitate the formation of aziridine derivatives from simple precursors.
Anticancer Activity
Research has indicated that this compound exhibits promising anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, potentially through the following mechanisms:
- DNA Intercalation : The aziridine ring may intercalate into DNA, disrupting replication.
- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation.
For instance, a study reported an IC50 value of approximately 15 µM against human breast cancer cells, indicating moderate potency .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary tests have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis. A notable study revealed that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus .
Case Study 1: Anticancer Effects
In a controlled study involving human cancer cell lines, treatment with varying concentrations of this compound resulted in significant reductions in cell viability. The study utilized flow cytometry to analyze apoptosis markers, confirming the compound's ability to trigger programmed cell death in a dose-dependent manner.
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial activity of the compound against common pathogens. The results indicated that treatment with this compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, proposed mechanisms include:
- Cell Membrane Disruption : Interaction with lipid bilayers leading to increased permeability.
- Enzyme Interaction : Inhibition of key metabolic enzymes within microbial cells.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cellular damage.
Properties
CAS No. |
6339-43-1 |
---|---|
Molecular Formula |
C6H13NO |
Molecular Weight |
115.17 g/mol |
IUPAC Name |
1-(aziridin-1-yl)butan-2-ol |
InChI |
InChI=1S/C6H13NO/c1-2-6(8)5-7-3-4-7/h6,8H,2-5H2,1H3 |
InChI Key |
WMJFWNOOOOJSPM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN1CC1)O |
Origin of Product |
United States |
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